molecular formula C11H11NO2 B8545609 2-Methyl-7-(methyloxy)-8-quinolinol

2-Methyl-7-(methyloxy)-8-quinolinol

Cat. No.: B8545609
M. Wt: 189.21 g/mol
InChI Key: USAQDQYASICRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-(methyloxy)-8-quinolinol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-methoxy-2-methylquinolin-8-ol

InChI

InChI=1S/C11H11NO2/c1-7-3-4-8-5-6-9(14-2)11(13)10(8)12-7/h3-6,13H,1-2H3

InChI Key

USAQDQYASICRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The protocol was established using works by: D. Planchenault et al. Tetrahedron 1995, 51, 5823-5830. A solution of CH3ONa (30% by weight) in CH3OH (8.04 ml; 42.2 mmol) is added to a solution of 7-bromo-2-methyl-8-hydroxyquinoline (1.00 g; 4.22 mmol) in DMF (60 ml). The mixture is stirred for 10 minutes under argon. CuCl2.2H2O (0.22 g; 1.27 mmol) is added and the reaction mixture is heated under reflux for 30 hours. After cooling, water (50 ml) and disodium EDTA dihydrate (10 g; 27 mmol) are added and the medium is stirred for 1 hour. The solution is lightly acidified with acetic acid (3 ml, pH=4-5) and subsequently rebasified gently with a saturated aqueous solution of NaHCO3 (3 ml). The aqueous phase is extracted with CH2Cl2 (3×100 ml). The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure. The solid obtained is purified by silica gel chromatography, eluted using a gradient of CH2Cl2/CH3OH/CH3COOH (94/4/2, v/v) to CH2Cl2/CH3OH/CH3COOH (94/5/1, v/v) then to CH2Cl2/CH3OH (94/6, v/v). Fractions containing the product are combined and washed with a saturated aqueous solution of NaHCO3 (3×100 ml). The organic phase is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield 2-methyl-7-(methyloxy)-8-quinolinol in the form of a white powder (480 mg; 2.54 mmol, yield=60%). NMR-1H (250 MHz, CDCl3) δ, ppm: 7.95 (d, 3J (H, H)=8.5 Hz, 1H); 7.26 (s, 2H); 7.15 (d, 3J (H, H)=8.5 Hz, 1H); 4.03 (s, 3H); 2.69 (s, 3H). NMR-13C (63 MHz, CDCl3) δ, ppm: 157.6 (Cq); 143.9 (Cq); 139.3 (Cq); 138.0 (Cq); 136.0 (CH); 121.7 (Cq); 120.6 (CH); 117.3 (CH); 115.2 (CH); 57.2 (CH3); 25.1 (CH3). MS (CID, NH3): m/z=190 (MH+). Analysis (%) for C11H11NO2: calculated C, 69.83. H, 5.86. N, 7.40. found C, 69.40. H, 5.85. N, 7.47.
Name
CH3ONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.04 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuCl2.2H2O
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
disodium EDTA dihydrate
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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